molecular formula C16H25NO B11721100 4-{[4-(Tert-butoxy)phenyl]methyl}piperidine

4-{[4-(Tert-butoxy)phenyl]methyl}piperidine

Cat. No.: B11721100
M. Wt: 247.38 g/mol
InChI Key: NGDCODKURTZYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Tert-butoxy)phenyl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Tert-butoxy)phenyl]methyl}piperidine typically involves the reaction of 4-(tert-butoxy)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more sustainable and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tert-butoxy)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[4-(Tert-butoxy)phenyl]methyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Tert-butoxy)phenyl]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a pharmacophore, interacting with specific binding sites and modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

4-{[4-(Tert-butoxy)phenyl]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butoxy group provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]piperidine

InChI

InChI=1S/C16H25NO/c1-16(2,3)18-15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3

InChI Key

NGDCODKURTZYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.